
4-Piperidinbutansäuremethylester-Hydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of 4-Piperidinebutanoic acid, methyl ester, hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 221.72 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting example of functionalized chemoselective piperidine synthesis combines multiple stages in one .
Wissenschaftliche Forschungsanwendungen
Synthese von FK866-Analoga
FK866: ist ein bekannter Inhibitor der NAD-Biosynthese. “4-Piperidinbutansäuremethylester-Hydrochlorid” dient als Vorläufer bei der Synthese von FK866-Analoga. Diese Analoga werden auf ihr Potenzial untersucht, NAD-Salvage-Pfade zu hemmen, was in der Krebsforschung von Bedeutung ist, da viele Krebszellen stark von NAD abhängig sind .
Matriptase-Inhibitoren
Die Verbindung wird zur Modifizierung von 3-Amidinophenylalanin-abgeleiteten Matriptase-Inhibitoren verwendet. Matriptase ist eine Art Serinprotease, die an der Entstehung und Metastasierung von Krebs beteiligt ist. Durch die Entwicklung von Inhibitoren, die mit Matriptase interagieren, können Forscher neue Krebstherapien erforschen .
Reaktant in der organischen Synthese
Es wirkt als Reaktant für die Synthese verschiedener organischer Verbindungen. Zum Beispiel ist es an Reaktionen zwischen Weinreb-Amiden und 2-magnesiierten Oxazolen beteiligt, die nützlich sind, um komplexe Moleküle für pharmazeutische Anwendungen zu erzeugen .
Entwicklung von NAmPRTase-Inhibitoren
NAmPRTase ist ein Enzym, das am NAD-Biosyntheseweg beteiligt ist. “this compound” wird bei der Entwicklung von NAmPRTase-Inhibitoren eingesetzt, die Auswirkungen auf die Behandlung von Erkrankungen wie Krebs und entzündlichen Erkrankungen haben .
Pharmazeutische Prüfung
Diese Verbindung wird auch in pharmazeutischen Tests als hochwertiger Referenzstandard verwendet. Die Sicherstellung genauer Ergebnisse in der pharmazeutischen Analyse ist entscheidend für die Arzneimittelentwicklung und die Qualitätskontrollprozesse .
Chemische Forschung
In der chemischen Forschung wird “Methyl 4-piperidin-4-ylbutanoat; Hydrochlorid” zur Untersuchung chemischer Reaktionen und Eigenschaften eingesetzt. Seine Rolle bei der Synthese neuer chemischer Einheiten trägt zur Entdeckung neuer Medikamente bei .
Materialwissenschaften
Die Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Synthese von Polymeren und anderen Materialien, die bestimmte organische Moleküle als Bausteine benötigen .
Biochemische Studien
Schließlich wird es in biochemischen Studien verwendet, um die Interaktion kleiner Moleküle mit biologischen Systemen zu verstehen. Dies kann zu Erkenntnissen über die Enzymfunktion, Rezeptor-Ligand-Wechselwirkungen und Stoffwechselwege führen .
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety .
Eigenschaften
IUPAC Name |
methyl 4-piperidin-4-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLMWWIUMKZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

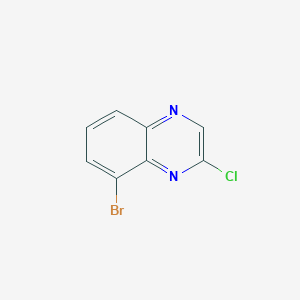
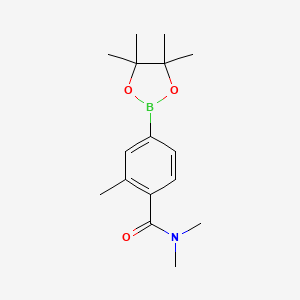
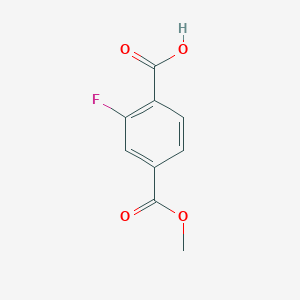
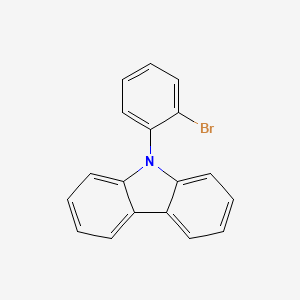
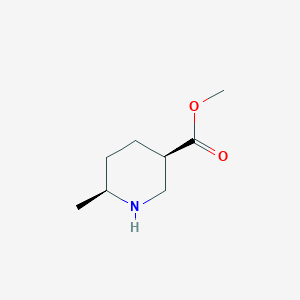
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)

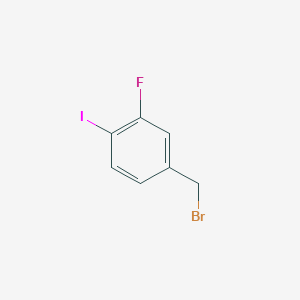
amine](/img/structure/B1444477.png)




